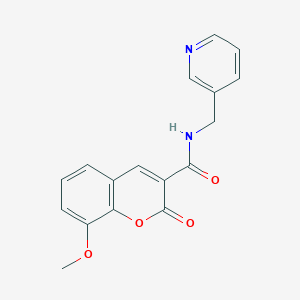
8-methoxy-2-oxo-N-(3-pyridinylmethyl)-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-methoxy-2-oxo-N-(3-pyridinylmethyl)-2H-chromene-3-carboxamide is a chemical compound that has shown potential in scientific research applications. This compound is also known as PBOX-15 and has been synthesized using various methods. The purpose of
Wirkmechanismus
The mechanism of action of PBOX-15 is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. PBOX-15 may also inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
PBOX-15 has been shown to have biochemical and physiological effects on cancer cells. Studies have shown that PBOX-15 can induce apoptosis in cancer cells, inhibit cancer cell growth and proliferation, and inhibit the activity of certain enzymes involved in cancer cell growth. PBOX-15 has also been shown to have low toxicity in normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using PBOX-15 in lab experiments is its anti-cancer properties and low toxicity in normal cells. PBOX-15 has also been shown to be stable under various conditions, making it a suitable candidate for further research. However, one of the limitations of using PBOX-15 in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on PBOX-15. One area of research is the development of more efficient synthesis methods for PBOX-15. Another area of research is the investigation of the mechanism of action of PBOX-15, which could lead to the development of more effective anti-cancer therapies. Additionally, further studies are needed to determine the optimal dosage and administration of PBOX-15 in vivo.
Synthesemethoden
There are various methods for synthesizing PBOX-15, but the most commonly used method is the reaction of 3-pyridinemethanol with 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid. The reaction takes place in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction yields PBOX-15 in good to excellent yields.
Wissenschaftliche Forschungsanwendungen
PBOX-15 has shown potential in scientific research applications, particularly in the field of cancer research. Studies have shown that PBOX-15 has anti-cancer properties and can induce apoptosis in cancer cells. PBOX-15 has also been shown to inhibit the growth and proliferation of cancer cells.
Eigenschaften
Molekularformel |
C17H14N2O4 |
|---|---|
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
8-methoxy-2-oxo-N-(pyridin-3-ylmethyl)chromene-3-carboxamide |
InChI |
InChI=1S/C17H14N2O4/c1-22-14-6-2-5-12-8-13(17(21)23-15(12)14)16(20)19-10-11-4-3-7-18-9-11/h2-9H,10H2,1H3,(H,19,20) |
InChI-Schlüssel |
JMEMKCOMOKHTBN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=CN=CC=C3 |
Kanonische SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278999.png)
![3-[3-(2-Chlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B279000.png)
![4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile](/img/structure/B279001.png)
![2-Hydroxy-3-[3-(4-chlorophenyl)propenoyl]cyclohepta-2,4,6-triene-1-one](/img/structure/B279002.png)
![2-Hydroxy-3-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B279003.png)


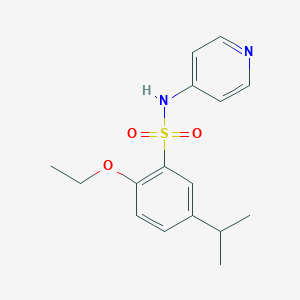
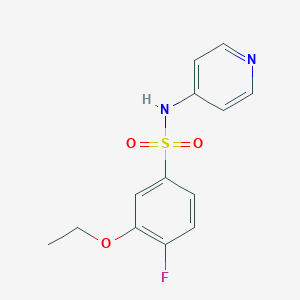
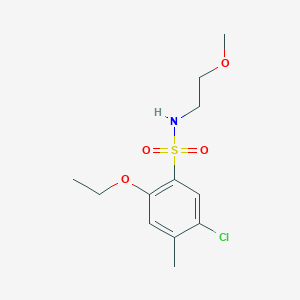

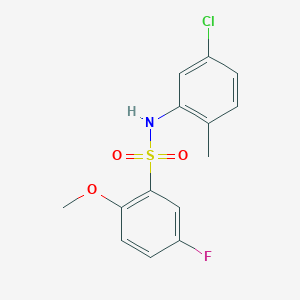
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine](/img/structure/B279029.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B279036.png)